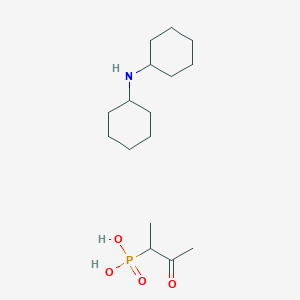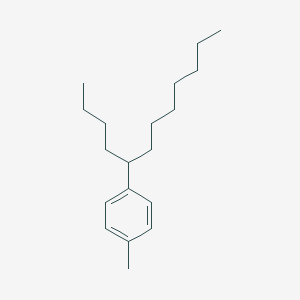
1-(Dodecan-5-YL)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dodecan-5-YL)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the fifth carbon and a methyl group at the fourth carbon. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-5-YL)-4-methylbenzene typically involves Friedel-Crafts alkylation. This reaction uses an alkyl halide (dodecyl chloride) and a methylbenzene (toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques like distillation and crystallization helps in isolating the desired product from the reaction mixture.
化学反応の分析
Types of Reactions
1-(Dodecan-5-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the benzene ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of dodecanoic acid and 4-methylbenzoic acid.
Reduction: Formation of 1-(dodecyl)-4-methylcyclohexane.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives of this compound.
科学的研究の応用
1-(Dodecan-5-YL)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, detergents, and lubricants.
Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals, including plasticizers and stabilizers.
作用機序
The mechanism of action of 1-(Dodecan-5-YL)-4-methylbenzene involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
- 1-(Dodecan-4-YL)-4-methylbenzene
- 1-(Dodecan-3-YL)-4-methylbenzene
- 1-(Dodecan-2-YL)-4-methylbenzene
Uniqueness
1-(Dodecan-5-YL)-4-methylbenzene is unique due to the specific positioning of the dodecyl group at the fifth carbon, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules compared to its isomers.
特性
CAS番号 |
68639-88-3 |
|---|---|
分子式 |
C19H32 |
分子量 |
260.5 g/mol |
IUPAC名 |
1-dodecan-5-yl-4-methylbenzene |
InChI |
InChI=1S/C19H32/c1-4-6-8-9-10-12-18(11-7-5-2)19-15-13-17(3)14-16-19/h13-16,18H,4-12H2,1-3H3 |
InChIキー |
SSBLGMCVHMMWDR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCC)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


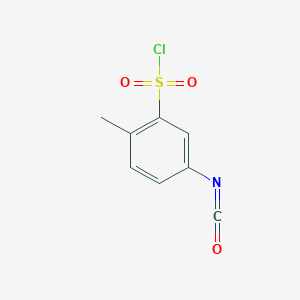

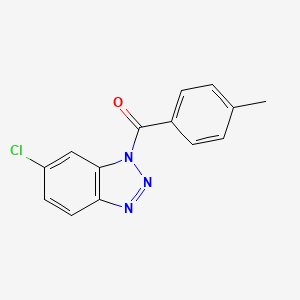

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
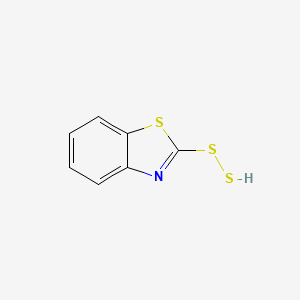
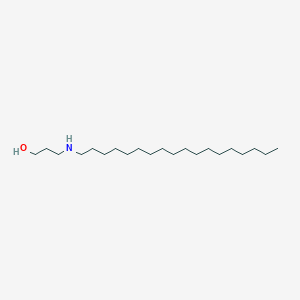
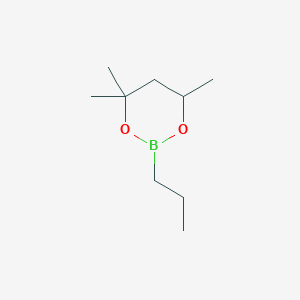


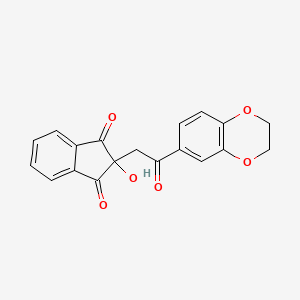
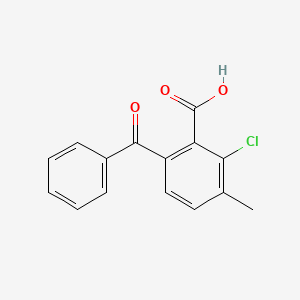
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
